N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid
Description
1.1 N-Cyclohexylcyclohexanamine N-Cyclohexylcyclohexanamine (CAS: 2212-76-2) is a secondary amine commonly employed as a counterion in salt formation, particularly in peptide synthesis. It is structurally characterized by two cyclohexyl groups attached to a central nitrogen atom. This compound enhances the crystallinity and stability of acidic molecules, such as protected amino acids, by forming dicyclohexylammonium (DCHA) salts .
1.2 (2S)-6-Hydroxy-2-(Phenylmethoxycarbonylamino)hexanoic Acid This compound is a chiral amino acid derivative with a benzyloxycarbonyl (Z) group protecting the α-amino group and a hydroxyl group at the ε-position (C6). Its structure (C₁₅H₂₀N₂O₅) distinguishes it from lysine derivatives, where the ε-position is typically occupied by an amino or protected amino group (e.g., Boc, Tos).
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5.C12H23N/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRONEGCUEUUBJO-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:
C6H5NH2+3H2→C6H11NH2
This method is widely used due to its efficiency and high yield. Another method involves the alkylation of ammonia using cyclohexanol .
For the synthesis of (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid, a common approach is the protection of the amino group followed by the introduction of the hydroxy group through selective reduction or hydrolysis reactions. The reaction conditions typically involve the use of protecting groups such as carbobenzyloxy (Cbz) and reagents like lithium aluminum hydride (LiAlH_4) for reduction.
Industrial Production Methods
Industrial production of N-cyclohexylcyclohexanamine often employs continuous hydrogenation processes using fixed-bed reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum yield and purity . For (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid, large-scale synthesis involves multi-step processes with stringent control over reaction conditions to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-cyclohexylcyclohexanamine can yield cyclohexanone, while reduction can produce cyclohexanol.
Scientific Research Applications
N-cyclohexylcyclohexanamine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Applied in the production of rubber chemicals, corrosion inhibitors, and surfactants.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound reduces nucleophilicity at the ε-position compared to amino-containing analogs (e.g., Z-Lysine). This limits its use in forming ε-amides but may improve water solubility .
- Protecting Groups : Tosyl (Tos) and Boc groups enhance stability during synthesis, whereas the hydroxyl group may require alternative protection strategies or serve as a site for further functionalization .
Physicochemical Properties
- Solubility: Hydroxyl-containing derivatives are generally more polar than their amino-protected counterparts. For example, Z-Lysine (ε-NH₂) has a decomposition point of ~237°C and moderate solubility in organic solvents, while the hydroxyl variant may exhibit higher aqueous solubility .
- Stability : Tosyl and Boc groups provide steric and electronic protection against undesired reactions, whereas the hydroxyl group may participate in hydrogen bonding or oxidation under harsh conditions .
Research Findings and Industrial Relevance
- DCHA Salts : Evidence highlights the prevalence of N-cyclohexylcyclohexanamine in salt formation, with over 10 commercial derivatives (e.g., Boc-Lys(Boc)-OH DCHA) used in peptide APIs .
- Hydroxyl Group Utility: While ε-hydroxy analogs are less common than amino-protected derivatives, their unique polarity is being explored in prodrug design and solubility enhancement .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which indicates the presence of a cyclohexyl group and a phenylmethoxycarbonylamino moiety. Its molecular formula is , and it features several functional groups that may contribute to its biological activity.
The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as neurotransmitter regulation and inflammation.
2. Antimicrobial Activity
Research has shown that compounds similar to N-cyclohexylcyclohexanamine exhibit significant antimicrobial properties. For instance, derivatives of cyclohexylamines have been documented to demonstrate efficacy against various bacterial strains, including resistant strains. This suggests a potential application in developing new antimicrobial agents.
3. Neuroprotective Effects
There is growing evidence that certain amine compounds can exert neuroprotective effects. Studies indicate that N-cyclohexylcyclohexanamine may enhance neuronal survival under stress conditions, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of N-cyclohexylcyclohexanamine against a panel of bacterial pathogens. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a lead compound for further development.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Methicillin | 4 |
| Escherichia coli | 16 | Ciprofloxacin | 8 |
| Pseudomonas aeruginosa | 32 | Piperacillin | 16 |
Case Study 2: Neuroprotection in Animal Models
In a controlled animal study, N-cyclohexylcyclohexanamine was administered to models of neurodegenerative diseases. The findings indicated significant improvements in cognitive function and reduced markers of oxidative stress compared to control groups.
Research Findings
Recent research highlights the following key findings regarding the biological activity of N-cyclohexylcyclohexanamine:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in neurotransmitter metabolism, which could have implications for treating mood disorders.
- Inflammation Reduction : In vitro studies demonstrated that N-cyclohexylcyclohexanamine could significantly reduce inflammatory cytokine production in immune cells.
- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance overall efficacy, suggesting potential for combination therapies in infectious diseases or neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
